tert-butyl (3R,4S)-4-(tert-butylsulfinylamino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
Tert-butyl (3R,4S)-4-(tert-butylsulfinylamino)-3-methyl-2-oxa-8-azaspiro[45]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S)-4-(tert-butylsulfinylamino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the tert-butylsulfinylamino group, and final esterification to form the carboxylate ester. The reaction conditions often involve the use of strong bases, protecting groups, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R,4S)-4-(tert-butylsulfinylamino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group would yield a sulfone derivative, while reduction of the ester group would yield the corresponding alcohol.
Scientific Research Applications
Tert-butyl (3R,4S)-4-(tert-butylsulfinylamino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4S)-4-(tert-butylsulfinylamino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3R,4S)-4-(tert-butylsulfonylamino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl (3R,4S)-4-(tert-butylthioamino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
Tert-butyl (3R,4S)-4-(tert-butylsulfinylamino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific stereochemistry and the presence of the sulfinyl group, which can impart different chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H34N2O4S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-4-(tert-butylsulfinylamino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C18H34N2O4S/c1-13-14(19-25(22)17(5,6)7)18(12-23-13)8-10-20(11-9-18)15(21)24-16(2,3)4/h13-14,19H,8-12H2,1-7H3/t13-,14-,25?/m1/s1 |
InChI Key |
ZHHCNYQSLINMTK-GUMLOOEPSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C2(CCN(CC2)C(=O)OC(C)(C)C)CO1)NS(=O)C(C)(C)C |
Canonical SMILES |
CC1C(C2(CCN(CC2)C(=O)OC(C)(C)C)CO1)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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